1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules characterized by a fused chromene-pyrrole-dione core. Its structure features a 3-hydroxyphenyl group at position 1, a thiazol-2-yl substituent at position 2, and methyl groups at positions 6 and 7 of the chromene moiety. The presence of the thiazole ring and hydroxyl group confers unique electronic and steric properties, making it a candidate for biological activity studies. The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
Molecular Formula |
C22H16N2O4S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H16N2O4S/c1-11-8-15-16(9-12(11)2)28-20-17(19(15)26)18(13-4-3-5-14(25)10-13)24(21(20)27)22-23-6-7-29-22/h3-10,18,25H,1-2H3 |
InChI Key |
DXZFINAZCZCGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
The chromeno-pyrrole-dione scaffold is synthesized via a one-pot MCR involving:
-
3-Hydroxybenzaldehyde (for 3-hydroxyphenyl substitution)
-
5,5-Dimethyl-1,3-cyclohexanedione (for 6,7-dimethyl groups)
-
Primary amines (e.g., methylamine or benzylamine)
-
Solvent: Water or ethanol
-
Catalyst: Benzyltriethylammonium bromide (BTEAB, 12 mol%)
-
Temperature: 50–80°C
-
Time: 4–20 hours
Mechanism :
-
Knoevenagel condensation between aldehyde and diketone forms an α,β-unsaturated ketone.
-
Michael addition of the amine generates a pyrrolidine intermediate.
-
Cyclization and dehydration yield the chromeno-pyrrole-dione core.
| Catalyst Loading (mol%) | Yield (%) |
|---|---|
| 3 | 74 |
| 12 | 94 |
Alternative Hantzsch Thiazole Synthesis
α-Haloketone Cyclization
For pre-functionalized intermediates, the Hantzsch method is employed:
-
α-Bromoketone precursor : Generated via bromination of active methylene groups.
-
Thioamide source : Thiourea or thioacetamide.
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Time: 2–6 hours
Example :
-
Bromination of 2-amino-3-iodochromone with NBS, followed by cyclization with thiourea, yields thiazole-fused derivatives in 66–92%.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Competing Hydrolysis
At temperatures >60°C, isopropylidene malonate (a common MCR component) undergoes partial hydrolysis, reducing yields.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups in the chromeno-pyrrole-dione core can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted thiazole compounds. These products can have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The chromeno-pyrrole-dione core can undergo redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The thiazol-2-yl group (electron-withdrawing) in the target compound contrasts with 2-methoxyethyl (electron-donating) in the analogue from , influencing reactivity in downstream transformations (e.g., hydrazine-mediated ring-opening to pyrazolones) .
- Biological Relevance: The thiazole moiety is a known pharmacophore in drug discovery, distinguishing this compound from analogues with alkyl or methoxy substituents .
Physicochemical Properties
Biological Activity
1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes available research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a chromeno-pyrrole core structure with hydroxyl and thiazole moieties that enhance its reactivity and biological potential. The presence of functional groups such as hydroxyl (-OH) and thiazole (-S) is hypothesized to contribute to its interactions with biological targets.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits notable antimicrobial properties . The mechanism behind its activity may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Table 1: Antimicrobial Activity Data
Anticancer Activity
Research indicates that the compound may possess anticancer properties , particularly against various cancer cell lines. Its cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10 | Apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest |
| A549 (lung cancer) | 12 | Apoptosis |
The precise mechanism through which 1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its biological effects is still under investigation. Initial hypotheses suggest that it may interact with specific molecular targets such as:
- Enzymes : Inhibition of key enzymes involved in cellular metabolism.
- Receptors : Binding to receptors that modulate cell signaling pathways associated with growth and proliferation.
Case Studies
A recent study explored the effects of this compound on various cancer types. The results indicated a significant reduction in cell viability in treated groups compared to controls. For instance:
- Study on HeLa Cells : Treatment with the compound at a concentration of 10 µM resulted in a 70% decrease in cell viability after 48 hours.
This study highlights the compound's potential as a therapeutic agent in oncology.
Q & A
Q. What are the key synthetic methodologies for preparing 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound can be synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimized conditions include a 20-mL glass vial with dioxane as the solvent and heating at 80°C for 15–20 hours. This method ensures high yields and compatibility with diverse substituents, enabling library diversification .
Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?
Key NMR signals include:
- ¹H NMR : Resonances for the 3-hydroxyphenyl group (δ ~6.5–7.5 ppm), thiazole protons (δ ~7.0–8.5 ppm), and dihydrochromeno-pyrrole methyl groups (δ ~2.0–2.5 ppm).
- ¹³C NMR : Carbonyl carbons (δ ~170–180 ppm) and aromatic carbons (δ ~110–160 ppm). Cross-validation with DEPT and HSQC experiments resolves overlapping signals and confirms regiochemistry .
Q. What solvent systems and reaction conditions are critical for maintaining stability during synthesis?
Polar aprotic solvents like dioxane or DMF are preferred due to their ability to stabilize intermediates. Reactions require strict temperature control (80–100°C) and inert atmospheres to prevent oxidation of the dihydrochromeno-pyrrole core. Hydrazine hydrate must be added in a 5:1 molar ratio to ensure complete ring-opening in derivative synthesis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) guide the optimization of reaction pathways for derivatives of this compound?
Quantum chemical calculations can model transition states and predict regioselectivity in multicomponent reactions. For example, density functional theory (DFT) simulations at the B3LYP/6-31G(d) level can identify energy barriers for thiazole incorporation versus competing pathways. This approach reduces trial-and-error experimentation by prioritizing thermodynamically favorable routes .
Q. What strategies resolve contradictions in biological activity data across derivatives with similar substituents?
Systematic structure-activity relationship (SAR) studies are essential. For instance, conflicting cytotoxicity results may arise from:
- Steric effects : Bulky substituents at the 6,7-dimethyl positions may hinder target binding.
- Electronic effects : Electron-withdrawing groups on the thiazole ring modulate π-π stacking with biological targets. Validate hypotheses using isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can thermal stability be assessed for this compound under storage conditions?
Thermogravimetric analysis (TGA) under nitrogen flow (10°C/min) reveals decomposition onset temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). For long-term stability, lyophilization and storage at –20°C in amber vials with desiccants are recommended .
Q. What experimental designs minimize byproduct formation during thiazole ring functionalization?
Use a 1:5 molar ratio of hydrazine hydrate to the parent chromeno-pyrrole-dione to suppress dimerization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and quench with ice-cold water to precipitate pure products. HPLC-PDA at 254 nm confirms purity (>95%) .
Methodological Challenges and Solutions
Q. Why do certain substituents on the aryl aldehyde component reduce reaction yields, and how is this mitigated?
Electron-deficient aldehydes (e.g., nitro-substituted) may deactivate the amine nucleophile, slowing imine formation. Pre-activation of aldehydes with Lewis acids (e.g., ZnCl₂) or microwave-assisted heating (100°C, 30 min) accelerates the reaction .
Q. How are competing ring-opening and polymerization pathways controlled during hydrazine-mediated derivatization?
Strict stoichiometric control (3–5 equivalents of hydrazine hydrate) and low-temperature quenching (0°C) prevent over-reaction. Addition of radical inhibitors (e.g., BHT) suppresses polymerization .
Q. What analytical techniques differentiate diastereomers in substituted dihydrochromeno-pyrrole derivatives?
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configurations by correlating Cotton effects with computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
